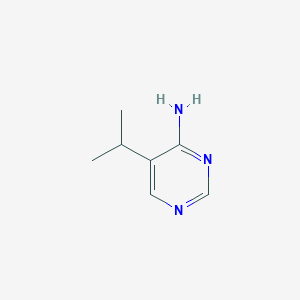

5-Isopropylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5(2)6-3-9-4-10-7(6)8/h3-5H,1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMXZZXNCQCJML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=CN=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 5 Isopropylpyrimidin 4 Amine

Reactivity of the Pyrimidine (B1678525) Nucleus

The pyrimidine ring is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. These nitrogen atoms are electronegative and exert an electron-withdrawing inductive effect, making the carbon atoms of the ring electron-deficient. This inherent electron deficiency renders the pyrimidine ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly when a suitable leaving group is present. However, the substituents on the ring—the powerful electron-donating amino group at C4 and the alkyl isopropyl group at C5—significantly modify this intrinsic reactivity.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org Aromatic systems like benzene (B151609) readily undergo EAS because the ring is electron-rich. In contrast, the pyrimidine ring is considered "π-deficient" due to the electron-withdrawing nature of its two nitrogen atoms, which deactivates it towards electrophilic attack. wikipedia.org

For 5-isopropylpyrimidin-4-amine, the reactivity in EAS is a balance between the deactivating effect of the ring nitrogens and the activating effect of the 4-amino group.

Activating and Directing Effects : The 4-amino group is a strong activating group for EAS because its lone pair of electrons can be donated into the ring through resonance, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction. wikipedia.org This donation of electron density preferentially increases the nucleophilicity of the positions ortho and para to the amine.

Positional Reactivity : In the this compound ring, the C5 position is ortho to the C4-amine. This position is significantly activated by the amino group. However, it is already substituted with an isopropyl group, precluding substitution at this site. The C2 and C6 positions are also activated to a lesser extent, but the strong deactivating effect of the adjacent ring nitrogens generally makes substitution at these sites difficult.

Reaction Conditions : Consequently, electrophilic aromatic substitution on this compound is expected to be challenging and would likely require harsh reaction conditions. Under strongly acidic conditions, such as those used for nitration or sulfonation, the 4-amino group would be protonated to form an ammonium (B1175870) salt (-NH3+). This protonated group is strongly deactivating and would further reduce the ring's reactivity towards electrophiles. wikipedia.org A subtle interplay between the electronic nature of substituents and the reactivity of the pyrimidine ring has been noted in other studies, where even the presence of multiple activating groups does not guarantee a facile reaction. csu.edu.au

In some cases, the reactivity of aromatic amines in EAS is controlled by first converting the amine to an amide. This protecting group strategy moderates the amine's activating effect and its basicity, preventing protonation under acidic conditions. youtube.com

Nucleophilic Aromatic Substitution on Substituted Pyrimidines

Nucleophilic Aromatic Substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, including heterocycles like pyrimidine and pyridine (B92270). nih.gov This reaction is facilitated by the presence of electron-withdrawing groups and a good leaving group (such as a halide) on the ring. masterorganicchemistry.com

The parent compound, this compound, does not have a suitable leaving group and thus will not undergo SNAr. However, a derivative, such as 2-chloro-5-isopropylpyrimidin-4-amine (B2738294) , would be highly susceptible to this reaction.

Mechanism : The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The electron-withdrawing nitrogen atoms of the pyrimidine ring are crucial for stabilizing this negative charge. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Regioselectivity : In substituted pyrimidines, nucleophilic attack is highly favored at the C2, C4, and C6 positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen atoms, which is a highly stabilizing feature. stackexchange.com Therefore, in a hypothetical reaction of 2-chloro-5-isopropylpyrimidin-4-amine with a nucleophile like sodium methoxide (B1231860), the methoxide ion would attack the C2 position, displacing the chloride ion to yield 2-methoxy-5-isopropylpyrimidin-4-amine. The reaction rate at C4 is often faster than at C2. stackexchange.com

Transformations Involving the 4-Amine Functionality

The primary amino group at the C4 position is a versatile functional group that serves as the primary site for a variety of chemical transformations. Its nucleophilic character allows it to react with a wide range of electrophilic reagents.

Derivatization Reactions of the Primary Amine

The primary amine of this compound can be readily derivatized. Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. This is often done to enhance the analyte's properties for separation and detection in analytical techniques like HPLC or to modify its biological activity. sigmaaldrich.com Primary aromatic amines can be targeted by various reagents that react with the -NH2 group. nih.gov

Common derivatizing agents for primary amines include those that introduce chromophoric or fluorophoric tags. sigmaaldrich.comlibretexts.org

| Reagent Class | Specific Reagent | Resulting Functional Group |

|---|---|---|

| Sulfonyl Chlorides | Dansyl Chloride | Sulfonamide |

| Dabsyl Chloride | Sulfonamide | |

| Chloroformates | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Carbamate |

| Aldehydes | o-Phthalaldehyde (OPA) (with a thiol) | Substituted Isoindole |

Acylation and Sulfonylation Reactions

Acylation and sulfonylation are fundamental reactions of the primary amine group, converting it into an amide or a sulfonamide, respectively. These transformations are widely used in organic synthesis.

Acylation : This reaction involves treating this compound with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), typically in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. libretexts.org The product is an N-acylated pyrimidine, which is an amide. This reaction can also be used to temporarily protect the amine group during other synthetic steps. youtube.com

Sulfonylation : Similarly, the amine can react with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base to form a sulfonamide. acs.org Sulfonamides are generally stable compounds and this transformation is often used in medicinal chemistry to alter a molecule's properties.

| Reaction Type | Reagent | Product Structure Fragment | Product Class |

|---|---|---|---|

| Acylation | Acetyl Chloride | -NH-C(=O)CH₃ | Amide |

| Acylation | Benzoyl Chloride | -NH-C(=O)Ph | Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | -NH-S(=O)₂-C₆H₄-CH₃ | Sulfonamide |

| Sulfonylation | Methanesulfonyl Chloride (MsCl) | -NH-S(=O)₂-CH₃ | Sulfonamide |

Formation of Imines and Subsequent Reductions

The primary amine of this compound can undergo condensation with aldehydes or ketones to form an imine , a compound containing a carbon-nitrogen double bond (C=N), also known as a Schiff base. lumenlearning.com

Imine Formation : This reaction is typically catalyzed by a small amount of acid and is reversible. masterorganicchemistry.com The pH must be carefully controlled; it is often optimal around pH 4-5. lumenlearning.com Water is produced as a byproduct, and its removal (e.g., by azeotropic distillation) is often necessary to drive the reaction to completion. libretexts.org

Reductive Amination : The formed imine can be subsequently reduced to a secondary amine. When the imine formation and reduction are carried out in a single pot, the process is known as reductive amination . gctlc.orgwikipedia.org This is a powerful and widely used method for forming C-N bonds. masterorganicchemistry.comorganic-chemistry.org The reduction can be achieved using various reducing agents, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common because they are mild enough not to reduce the starting aldehyde or ketone but are effective at reducing the intermediate iminium ion. masterorganicchemistry.com

| Carbonyl Compound | Intermediate Imine Structure Fragment | Final Secondary Amine Structure Fragment |

|---|---|---|

| Formaldehyde (H₂C=O) | -N=CH₂ | -NH-CH₃ |

| Acetone ((CH₃)₂C=O) | -N=C(CH₃)₂ | -NH-CH(CH₃)₂ |

| Benzaldehyde (Ph-CHO) | -N=CH-Ph | -NH-CH₂-Ph |

| Cyclohexanone | (Cyclic C=N-) | (Cyclic CH-NH-) |

Chemical Modifications at the 5-Isopropyl Position

Direct chemical modification of the 5-isopropyl group in this compound presents a synthetic challenge due to the inherent stability of the alkyl substituent. The isopropyl group, being a saturated alkyl chain, is generally unreactive towards many common chemical transformations without initial functionalization. Research specifically detailing the direct modification of the 5-isopropyl moiety on the pyrimidin-4-amine scaffold is limited.

However, insights into potential reactivity can be drawn from the broader chemistry of alkyl-substituted aromatic and heteroaromatic systems. Reactions such as free-radical halogenation could potentially introduce a handle for further transformations. For instance, benzylic-type bromination using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN or light) might be explored, although the reactivity would be significantly lower than a true benzylic position.

Furthermore, strong oxidizing agents could potentially lead to the degradation of the isopropyl group, but selective transformation to a desired functional group would be difficult to achieve without affecting the pyrimidine ring and the amino group.

It is important to note that the steric bulk of the isopropyl group can influence the reactivity of the neighboring positions on the pyrimidine ring. This steric hindrance may impede the approach of reagents, thereby affecting reaction rates and, in some cases, preventing reactions that are otherwise feasible with smaller 5-substituents. For instance, attempts to perform certain condensation reactions on pyrimidine rings with bulky alkyl groups have failed due to unfavorable electronic and steric effects.

Given the lack of specific literature on the direct modification of the 5-isopropyl group of this compound, the following table summarizes hypothetical transformations based on general organic chemistry principles, which would require experimental validation.

| Transformation | Reagents and Conditions | Potential Product(s) | Remarks |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), AIBN, CCl4, heat | 5-(2-bromo-2-propyl)pyrimidin-4-amine | Low reactivity and selectivity are expected. |

| Oxidation | KMnO4, heat | Pyrimidine-4-amine-5-carboxylic acid | Harsh conditions may lead to ring degradation. |

Heterocyclic Ring Annulation and Fusion Reactions of Pyrimidin-4-amines

The 4-amino group and the adjacent C5 position of the pyrimidine ring in this compound are key sites for annulation and fusion reactions, leading to the formation of various bicyclic and polycyclic heterocyclic systems. These fused pyrimidines are of significant interest in medicinal chemistry. While specific examples starting from this compound are not extensively documented, general synthetic strategies for 4-aminopyrimidines can be extrapolated. The steric hindrance posed by the 5-isopropyl group should be a consideration in the feasibility and yield of these reactions.

Synthesis of Pyrazolo[3,4-d]pyrimidines:

One of the common routes to synthesize pyrazolo[3,4-d]pyrimidines involves the reaction of a 4-aminopyrimidine (B60600) with reagents that can provide the remaining atoms for the pyrazole (B372694) ring. A typical strategy involves the diazotization of the 4-amino group followed by intramolecular cyclization. However, a more versatile approach starts with a functionalized 5-position. For instance, if the 5-position contains a cyano or an ester group, it can readily undergo cyclization with hydrazine (B178648) to form the pyrazolo[3,4-d]pyrimidine core. While this would require starting from a different pyrimidine precursor than this compound, it highlights a general strategy.

A plausible, albeit speculative, route starting from a related derivative could involve the functionalization of the 5-isopropyl group to an acetyl group, which could then react with hydrazine.

| Reactants | Reagents and Conditions | Fused Heterocycle |

| 5-Acetyl-4-aminopyrimidine | Hydrazine hydrate, ethanol (B145695), reflux | 3-Methylpyrazolo[3,4-d]pyrimidine |

Synthesis of Pyrido[2,3-d]pyrimidines:

The construction of the pyrido[2,3-d]pyrimidine (B1209978) scaffold from 4-aminopyrimidines often involves reaction with a three-carbon synthon that can form the pyridine ring. Common reagents include α,β-unsaturated carbonyl compounds, malonates, and cyanoacetates. The reaction typically proceeds via a Michael addition of the 4-amino group to the electrophilic partner, followed by intramolecular cyclization and aromatization. researchgate.netnih.gov The presence of the bulky 5-isopropyl group might sterically hinder the initial Michael addition, potentially requiring more forcing reaction conditions.

| 4-Aminopyrimidine Reactant | Reagent | Conditions | Fused Product |

| 4-Aminopyrimidine | Diethyl malonate | High temperature | Pyrido[2,3-d]pyrimidine-5,7-dione |

| 6-Amino-1,3-dimethyluracil | Isatin, 1H-pyrazol-5-amine | Aqueous medium | Spiro-fused pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine |

Synthesis of Thiazolo[5,4-d]pyrimidines:

The synthesis of thiazolo[5,4-d]pyrimidines from 4-aminopyrimidines generally requires the introduction of a sulfur atom and a carbon atom to form the thiazole (B1198619) ring. This can be achieved by reacting a 4-amino-5-halopyrimidine with a thiocarbonyl compound or by reacting a 4,5-diaminopyrimidine (B145471) with a source of a single carbon atom, such as carbon disulfide or an aldehyde, in the presence of an oxidizing agent. Starting directly from this compound would necessitate prior functionalization of the 5-position, for example, through halogenation.

A general route involves the reaction of a 4-aminopyrimidine-5-carbaldehyde (B100492) with Lawesson's reagent or phosphorus pentasulfide, which would lead to the corresponding thioamide, followed by oxidative cyclization.

| 4-Aminopyrimidine Precursor | Reagents | Fused Product |

| 4-Amino-5-bromopyrimidine | Thiourea | 5-Aminothiazolo[5,4-d]pyrimidine |

| 4,5-Diaminopyrimidine | Carbon disulfide | Thiazolo[5,4-d]pyrimidine-2-thiol |

Spectroscopic and Advanced Structural Elucidation Studies of 5 Isopropylpyrimidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For 5-Isopropylpyrimidin-4-amine, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyrimidine (B1678525) ring, the protons of the isopropyl substituent, and the amine protons.

The pyrimidine ring protons at positions 2 and 6 are chemically distinct and would appear as singlets in the aromatic region, typically downfield due to the electron-withdrawing nature of the heterocyclic ring. The isopropyl group gives rise to a characteristic pattern: a septet for the single methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons, resulting from spin-spin coupling. The amine (-NH₂) protons typically appear as a broad singlet, and its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 (Pyrimidine) | ~8.5 | Singlet | 1H |

| H-6 (Pyrimidine) | ~8.2 | Singlet | 1H |

| -NH₂ | 5.0 - 6.0 (broad) | Singlet | 2H |

| -CH (Isopropyl) | ~3.1 | Septet | 1H |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

The carbon atoms of the pyrimidine ring (C-2, C-4, C-5, and C-6) are expected to resonate in the downfield region typical for aromatic and heteroaromatic compounds. The carbon attached to the amino group (C-4) and the carbon bearing the isopropyl group (C-5) would have their chemical shifts influenced by these substituents. The carbons of the isopropyl group (methine and methyl) will appear in the upfield, aliphatic region of the spectrum. In pyridine (B92270), a similar aromatic heterocycle, the C2, C3, and C4 carbons have chemical shifts of approximately 150, 124, and 136 ppm, respectively. testbook.com The amino group's electron-donating nature would influence the shift of C-4.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~157 |

| C-4 | ~155 |

| C-6 | ~150 |

| C-5 | ~120 |

| -CH (Isopropyl) | ~30 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a strong cross-peak would be observed between the isopropyl methine proton (~3.1 ppm) and the isopropyl methyl protons (~1.3 ppm), confirming their connectivity within the same spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). It would show cross-peaks connecting the proton signals to their corresponding carbon signals, for instance: H-2 to C-2, H-6 to C-6, the isopropyl methine proton to its carbon, and the isopropyl methyl protons to their carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for its primary amine and aromatic functionalities.

As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com An N-H bending (scissoring) vibration is anticipated around 1650-1580 cm⁻¹. orgchemboulder.comlibretexts.org The spectrum will also feature C-H stretching vibrations from the aromatic ring and the aliphatic isopropyl group. Aromatic C-N stretching vibrations typically appear as a strong band between 1335-1250 cm⁻¹. orgchemboulder.com

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | Primary Amine | 3500 - 3300 (two bands) | Medium |

| C-H Stretch (Aromatic) | Pyrimidine Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | Isopropyl Group | 2970 - 2870 | Strong |

| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | Medium-Strong |

| C=N and C=C Ring Stretch | Pyrimidine Ring | 1600 - 1450 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

The molecular formula for this compound is C₇H₁₁N₃, giving it a molecular weight of 137.19 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 137. Consistent with the nitrogen rule, the odd molecular weight corresponds to the odd number of nitrogen atoms (three) in the molecule.

The fragmentation pattern is dictated by the stability of the resulting ions. A prominent fragmentation pathway for aliphatic amines involves alpha-cleavage. libretexts.org For this compound, a common fragmentation would be the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group to form a stable secondary carbocation. This would result in a significant peak at m/z 122 (M-15). docbrown.info

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion Formula | Identity |

|---|---|---|

| 137 | [C₇H₁₁N₃]⁺ | Molecular Ion (M⁺) |

X-ray Crystallography for Solid-State Structure Determination

While solution-state spectroscopic methods provide invaluable data, X-ray crystallography offers the definitive determination of the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for this compound is not widely reported, analysis of related pyrimidine derivatives provides insight into the expected solid-state features. iucr.orgtandfonline.com A crystallographic study would confirm the planarity of the pyrimidine ring and determine the precise conformation of the isopropyl group relative to the ring. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the N-H protons of the amino group and the nitrogen atoms of the pyrimidine ring, which dictate the crystal packing arrangement. Such data is fundamental for understanding the material's physical properties and its interactions in a biological context.

Vibrational Spectroscopic Analysis (Raman, FT-IR) for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive method for investigating the molecular structure of this compound. By analyzing the vibrational modes of the molecule's constituent functional groups—the pyrimidine ring, the primary amine, and the isopropyl substituent—detailed insights into molecular conformation and the nature of intermolecular forces, such as hydrogen bonding, can be ascertained.

The complementary nature of FT-IR and Raman spectroscopy is particularly advantageous; molecular vibrations that are strong in Raman spectra may be weak or absent in FT-IR, and vice versa. spectroscopyonline.com For this compound, this dual-technique approach allows for a comprehensive assignment of its vibrational spectrum.

Detailed Research Findings

While a dedicated, complete experimental spectrum for this compound is not extensively published, a thorough analysis can be constructed based on well-documented vibrational modes for its core components: aminopyrimidines and isopropyl-substituted aromatic systems. nih.govresearchgate.net

Amine Group Vibrations: The primary amine group (-NH₂) at the 4-position gives rise to several characteristic bands.

N-H Stretching: Primary amines typically exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region. rockymountainlabs.com The higher frequency band corresponds to the asymmetric stretching mode (νₐₛ), while the lower frequency band is due to the symmetric stretching mode (νₛ). orgchemboulder.comspectroscopyonline.com For aromatic amines, these peaks are often found at slightly higher frequencies compared to their aliphatic counterparts. libretexts.org The presence of two peaks in this region is a definitive indicator of a primary amine. orgchemboulder.com

N-H Bending: An in-plane bending or "scissoring" vibration (δNH₂) is characteristic of primary amines and typically appears in the 1580-1650 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com This band can sometimes be obscured by or overlap with aromatic ring vibrations.

N-H Wagging: A broad absorption band resulting from out-of-plane N-H "wagging" can often be observed in the 650-900 cm⁻¹ region for primary amines. spectroscopyonline.comlibretexts.org

Pyrimidine Ring Vibrations: The pyrimidine ring has a complex series of vibrational modes.

C-H Stretching: Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, often around 3030 cm⁻¹. libretexts.org

Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic ring produce a series of characteristic peaks, generally in the 1450-1600 cm⁻¹ region. libretexts.org These bands are often strong in both FT-IR and Raman spectra.

Ring Breathing Modes: Pyrimidine and its derivatives exhibit characteristic "ring breathing" modes, which are often prominent in Raman spectra. researchgate.netnih.gov These vibrations are sensitive to substitution and intermolecular interactions.

Isopropyl Group Vibrations: The isopropyl substituent at the 5-position also contributes to the vibrational spectrum.

C-H Stretching: The aliphatic C-H bonds of the methyl (-CH₃) and methine (-CH) groups lead to strong stretching absorptions in the 2850-3000 cm⁻¹ region. researchgate.net

C-H Bending: Asymmetric and symmetric bending (deformation) modes of the methyl groups are expected around 1465 cm⁻¹ and 1385 cm⁻¹, respectively. The symmetric bend is often a doublet for the isopropyl group.

C-N Stretching Vibrations: The stretching of the carbon-nitrogen bond connecting the amine group to the pyrimidine ring (Ar-NH₂) is expected to produce a strong band in the 1250-1335 cm⁻¹ region. orgchemboulder.comlibretexts.org

Molecular Conformation and Intermolecular Interactions

The vibrational frequencies, particularly of the N-H and pyrimidine ring modes, are highly sensitive to the molecule's local environment. In the solid state or in concentrated solutions, this compound is expected to form intermolecular hydrogen bonds. The primary amine group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as acceptors (N-H···N). mdpi.commst.edu

This hydrogen bonding typically leads to:

A shift to lower frequencies (red shift) and broadening of the N-H stretching bands in the FT-IR spectrum. libretexts.org

Shifts in the vibrational modes of the pyrimidine ring. Studies on pyrimidine have shown that hydrogen bonding can induce shifts (often to higher energy, or blue shifts) in certain ring modes, which can be monitored by Raman spectroscopy. nih.govmst.edu

Analysis of these spectral shifts provides direct evidence of the presence and strength of hydrogen bonding, which governs the supramolecular assembly of the compound in the condensed phase. acs.orgmdpi.com Furthermore, detailed studies on related molecules have shown that vibrational spectroscopy can be used to probe different conformers, for instance, related to the orientation of the isopropyl group relative to the pyrimidine ring, should distinct, stable conformers exist. researchgate.netnih.gov

Data Tables

The following tables summarize the expected vibrational frequencies for this compound based on data from analogous compounds.

Table 1: Expected FT-IR Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Asymmetric N-H Stretch | Primary Amine (-NH₂) | 3400 - 3500 | Medium-Strong |

| Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3420 | Medium |

| Aromatic C-H Stretch | Pyrimidine Ring | 3010 - 3100 | Weak-Medium |

| Aliphatic C-H Stretch | Isopropyl Group | 2850 - 3000 | Strong |

| N-H Scissoring (Bend) | Primary Amine (-NH₂) | 1580 - 1650 | Medium-Strong |

| Aromatic Ring Stretch | Pyrimidine (C=C, C=N) | 1450 - 1600 | Strong |

| C-H Asymmetric Bend | Isopropyl (-CH₃) | ~1465 | Medium |

| C-H Symmetric Bend | Isopropyl (-CH₃) | ~1385 (doublet) | Medium |

| Aromatic C-N Stretch | Ar-NH₂ | 1250 - 1335 | Strong |

| N-H Wag (Out-of-Plane) | Primary Amine (-NH₂) | 650 - 900 | Broad, Strong |

Table 2: Expected Raman Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Pyrimidine Ring | 3010 - 3100 | Strong |

| Aliphatic C-H Stretch | Isopropyl Group | 2850 - 3000 | Strong |

| Aromatic Ring Stretch | Pyrimidine (C=C, C=N) | 1450 - 1600 | Medium-Strong |

| Ring Breathing Mode | Pyrimidine Ring | 990 - 1050 | Very Strong |

| C-H Bending Modes | Isopropyl Group | 1350 - 1470 | Medium |

| Aromatic C-N Stretch | Ar-NH₂ | 1250 - 1335 | Medium |

Computational and Theoretical Investigations of 5 Isopropylpyrimidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. ingentaconnect.comtandfonline.com These methods allow for a detailed understanding of a molecule's geometry, electron distribution, and intrinsic reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-Isopropylpyrimidin-4-amine, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are used to determine the most stable three-dimensional conformation (optimized geometry). nih.govacs.org

The calculations would predict a largely planar pyrimidine (B1678525) ring. The C-N and C-C bond lengths within the ring are expected to be intermediate between single and double bonds, indicative of its aromatic character. The exocyclic C-N bond of the amino group would exhibit some double bond character due to resonance with the electron-deficient pyrimidine ring. The isopropyl group, attached at the 5-position, will adopt a staggered conformation to minimize steric hindrance with the adjacent amino group and the ring itself. The electronic structure is characterized by the distribution of electron density, which is influenced by the electronegative nitrogen atoms in the ring and the electron-donating amino group.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Illustrative data based on typical values for similar heterocyclic amines.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C2-N1 | 1.34 Å |

| N1-C6 | 1.33 Å | |

| C6-C5 | 1.42 Å | |

| C5-C4 | 1.41 Å | |

| C4-N3 | 1.35 Å | |

| N3-C2 | 1.32 Å | |

| C4-NH₂ | 1.36 Å | |

| C5-CH(CH₃)₂ | 1.51 Å | |

| Bond Angles | N1-C2-N3 | 128.0° |

| C2-N3-C4 | 115.5° | |

| N3-C4-C5 | 123.0° | |

| C4-C5-C6 | 117.0° | |

| C5-C6-N1 | 123.5° | |

| C6-N1-C2 | 113.0° | |

| Dihedral Angle | N1-C6-C5-C(isopropyl) | ~0° / 180° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. ingentaconnect.comtandfonline.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be primarily localized on the electron-rich regions, namely the exocyclic amino group and the nitrogen atoms of the pyrimidine ring. This indicates that these sites are the most probable for electrophilic attack. Conversely, the LUMO is likely distributed over the electron-deficient carbon atoms of the pyrimidine ring, suggesting these are the sites for nucleophilic attack. A smaller HOMO-LUMO gap implies higher chemical reactivity and lower kinetic stability. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Illustrative data based on DFT calculations for analogous aminopyrimidines.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Electron-donating ability; localized on amino group and ring nitrogens |

| LUMO | -0.95 | Electron-accepting ability; localized on pyrimidine ring carbons |

| Energy Gap (ΔE) | 4.90 | Indicator of chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. acs.org The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential, sites for electrophilic attack), while blue indicates regions of low electron density (positive potential, sites for nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

In the MEP map of this compound, distinct regions of negative potential (red/yellow) are expected around the two nitrogen atoms of the pyrimidine ring and the nitrogen of the amino group, confirming their role as nucleophilic centers and hydrogen bond acceptors. Regions of positive potential (blue) would be located around the hydrogen atoms of the amino group, identifying them as electrophilic sites and hydrogen bond donors. The isopropyl group would be surrounded by a largely neutral (green) potential.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a relatively small molecule like this compound, MD simulations can provide insights into its conformational flexibility and its interactions with its environment, such as a solvent.

An MD simulation would reveal the dynamics of the rotatable bonds, primarily the C-C bond connecting the isopropyl group to the pyrimidine ring and the C-N bond of the amino group. The simulation would show the preferred rotational states (rotamers) and the energy barriers between them. When simulated in a solvent like water, MD can illustrate how solvent molecules arrange themselves around the solute. It would explicitly show the formation and dynamics of hydrogen bonds between the amino group hydrogens (donors) and water oxygens, as well as between the pyrimidine and amino nitrogens (acceptors) and water hydrogens. This provides a microscopic understanding of solvation and its effect on the compound's conformation and properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Principles and Computational Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govscielo.br These models are crucial in medicinal chemistry for predicting the activity of new, unsynthesized molecules and guiding the design of more potent analogs. journalwjbphs.comtandfonline.com

A QSAR study on a series of 5-substituted pyrimidin-4-amine derivatives would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and lipophilic properties. The biological activity (e.g., IC₅₀ value against a specific enzyme) would then be correlated with these descriptors using statistical methods like multiple linear regression (MLR). For this compound, key descriptors would likely include:

LogP: A measure of lipophilicity, influenced by the isopropyl group.

Molecular Weight (MW): A simple steric descriptor.

Topological Polar Surface Area (TPSA): Quantifies the polar surface, important for membrane permeability.

HOMO/LUMO energies: Electronic descriptors related to reactivity.

Dipole Moment: A measure of molecular polarity.

A successful QSAR model could reveal that, for instance, increasing lipophilicity at the 5-position enhances activity, providing a rational basis for designing new derivatives.

Table 3: Relevant Molecular Descriptors for a QSAR Study of this compound Illustrative data calculated from molecular modeling software.

| Descriptor | Type | Predicted Value | Significance |

| Molecular Weight | Constitutional | 137.18 g/mol | Size and steric effects |

| LogP (octanol/water) | Lipophilicity | 1.5 | Membrane permeability, hydrophobic interactions |

| Topological Polar Surface Area (TPSA) | Electronic/Steric | 51.7 Ų | Hydrogen bonding potential, transport properties |

| Number of H-bond Donors | Electronic | 1 (from NH₂) | Interaction with biological targets |

| Number of H-bond Acceptors | Electronic | 3 (from N atoms) | Interaction with biological targets |

| HOMO Energy | Quantum-Chemical | -5.85 eV | Nucleophilicity, metabolic stability |

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in elucidating the detailed pathways of chemical reactions, including the structures of transient intermediates and transition states. For this compound, several reaction types can be investigated.

One key area is the study of electrophilic aromatic substitution (SₙAr). The amino group at position 4 is a strong activating group, directing electrophiles to the electron-rich positions of the ring. However, the pyrimidine ring itself is electron-deficient. Computational studies can model the attack of an electrophile (e.g., a nitronium ion) at various positions, calculating the activation energies for each pathway to predict the most likely site of substitution. This involves locating the transition state structure for each potential reaction.

Another area involves reactions at the exocyclic amino group, such as acylation or alkylation. nih.gov Theoretical models can be used to study the reaction mechanism, confirming whether it proceeds through a concerted or stepwise pathway. For instance, in an SₙAr reaction where the amino group acts as a nucleophile attacking another aromatic ring, calculations can help determine the stability of intermediates like the Meisenheimer complex. chemrxiv.org These studies provide a deep understanding of the molecule's reactivity that complements experimental findings. researchgate.net

Applications of 5 Isopropylpyrimidin 4 Amine in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Complex Heterocyclic Systems

Aminopyrimidines are foundational building blocks in heterocyclic chemistry due to the reactive nature of the amino group and the pyrimidine (B1678525) ring itself. They serve as versatile precursors for constructing more complex molecular architectures, particularly fused ring systems.

Building Block for Fused Pyrimidine Derivatives

In principle, a 4-aminopyrimidine (B60600) derivative could be a key starting material for synthesizing a variety of fused heterocyclic systems. The general strategy involves reacting the 4-amino group with a suitable reagent to build an additional ring onto the pyrimidine core. For example, reactions with bifunctional reagents can lead to the formation of pyrazolo[3,4-d]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles. derpharmachemica.com The synthesis of such fused systems often involves cyclocondensation reactions. sciencescholar.usresearchgate.net For instance, 4-amino-pyrimidine-5-carbonitrile derivatives can react with orthoesters and subsequently with anilines to form pyrimido[4,5-d]pyrimidines. researchgate.net However, specific examples detailing the use of 5-Isopropylpyrimidin-4-amine in these synthetic routes are not documented in the reviewed literature.

Scaffold for Multi-ring Heteroaromatic Constructs

The construction of multi-ring heteroaromatic systems is a significant area of organic synthesis, often aimed at creating compounds with specific biological or material properties. Aminopyrimidines can serve as the initial scaffold upon which other aromatic or heteroaromatic rings are fused or attached. For example, pyrido[2,3-d]pyrimidines and other complex fused systems are often synthesized from appropriately substituted pyrimidine precursors. derpharmachemica.com While the general potential exists, there is no specific literature available that demonstrates the use of this compound as a scaffold for such multi-ring constructs.

Ligand Design and Coordination Chemistry Research

The nitrogen atoms within the pyrimidine ring, along with the exocyclic amino group, present potential coordination sites for metal ions. Pyrimidine-based ligands have been used to create a variety of coordination complexes with diverse architectures and properties. acs.orgnih.gov The electronic properties and steric hindrance of substituents on the pyrimidine ring can influence the coordination mode and the stability of the resulting metal complexes. The isopropyl group at the 5-position of this compound would be expected to exert a steric and electronic influence on its coordination behavior. Nevertheless, specific studies on the design of ligands or coordination chemistry research involving this compound have not been found.

Precursor for Materials Science Applications (e.g., Optoelectronic Materials)

Pyrimidine derivatives are of significant interest in materials science, particularly for applications in organic light-emitting diodes (OLEDs). nbinno.comnbinno.com The electron-deficient nature of the pyrimidine ring makes it a suitable component for electron-transporting materials (ETMs), host materials, and emitters in OLED devices. spiedigitallibrary.orgspiedigitallibrary.orgalfa-chemistry.com The properties of these materials can be finely tuned by altering the substituents on the pyrimidine core. nbinno.com This allows for the optimization of energy levels, charge carrier mobility, and emission characteristics. nbinno.comnbinno.com While a wide array of pyrimidine derivatives have been synthesized and investigated for these applications, there is no specific research available that identifies this compound as a precursor for optoelectronic materials.

Table 1: Representative Pyrimidine Derivatives in OLEDs (Not including this compound)

| Compound Type | Role in OLED | Reference |

| Bipolar Host Materials | Charge balance, high efficiency | spiedigitallibrary.org |

| Donor-Acceptor Emitters | Thermally Activated Delayed Fluorescence (TADF) | spiedigitallibrary.org |

| Electron-Transporting Materials (ETMs) | Electron injection and transport | spiedigitallibrary.orgalfa-chemistry.com |

Intermediate in Academic Research for Exploring Structure-Reactivity Relationships

Substituted pyrimidines are often used as model compounds in academic research to study how different functional groups affect the chemical reactivity of the heterocyclic ring. The electronic nature of a substituent at the 5-position can influence the rates and outcomes of reactions such as nucleophilic aromatic substitution. mdpi.com For example, electron-withdrawing groups can activate the ring towards nucleophilic attack, while electron-donating groups can have the opposite effect. The isopropyl group is generally considered to be weakly electron-donating through induction. Studying the reactivity of this compound could provide insights into the electronic and steric effects of an alkyl group at this position. However, specific studies focused on the structure-reactivity relationships of this compound are not present in the available literature.

Future Research Directions and Unexplored Avenues for 5 Isopropylpyrimidin 4 Amine

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted pyrimidines is a mature field, yet there remains a continuous demand for more efficient, cost-effective, and environmentally benign methodologies. For 5-Isopropylpyrimidin-4-amine, future research should focus on developing synthetic strategies that adhere to the principles of green chemistry.

Current synthetic approaches often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future synthetic routes could explore:

One-Pot Reactions: Designing multi-component reactions where starting materials are converted to the final product in a single flask would significantly improve efficiency. For instance, a one-pot synthesis could involve the condensation of a suitable amidine with a β-dicarbonyl compound bearing the isopropyl group.

Catalytic Methods: The use of transition metal catalysts (e.g., gold or zirconium complexes) could enable novel cycloaddition pathways to construct the pyrimidine (B1678525) ring with high regioselectivity. mdpi.com

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and enhance product purities in the synthesis of pyrimidine derivatives. rsc.orgresearchgate.net Applying microwave irradiation to the synthesis of this compound could lead to more sustainable processes. researchgate.net

Solvent-Free Reactions: Performing reactions in the absence of a solvent or in greener solvents like water or ethanol (B145695) can significantly reduce the environmental impact. researchgate.netmdpi.com

| Synthetic Approach | Potential Advantages |

| One-Pot Reactions | Increased efficiency, reduced waste, cost-effective |

| Catalytic Methods | High regioselectivity, novel reaction pathways |

| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields, enhanced purity |

| Solvent-Free Reactions | Reduced environmental impact, safer processes |

Exploration of Underutilized Reactivity Pathways

The reactivity of the this compound scaffold is largely unexplored. Beyond its role as a building block in medicinal chemistry, its unique electronic and steric properties could be harnessed in a variety of chemical transformations. Future research should investigate:

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrimidine ring or the isopropyl group would provide a powerful tool for late-stage modification of the molecule, allowing for the rapid generation of diverse derivatives.

Photocatalysis and Electrochemistry: These modern synthetic methods offer mild reaction conditions and unique reactivity patterns that could be applied to the derivatization of this compound. For example, light-induced reactions could enable the introduction of complex functional groups.

Domino and Cascade Reactions: Designing reaction sequences where multiple bonds are formed in a single, uninterrupted process can lead to the efficient construction of complex molecular architectures based on the this compound core.

Advanced Mechanistic Studies using Modern Analytical Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing methods and developing new transformations. Future work in this area should employ:

In-situ Spectroscopy: Techniques such as ReactIR and in-situ NMR can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed reactivity and regioselectivity. mdpi.com

Isotopic Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for proposed reaction mechanisms by tracking the fate of individual atoms throughout a chemical transformation.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes from the laboratory to industrial-scale production requires robust and scalable processes. The integration of the synthesis of this compound with modern technologies like flow chemistry and automated synthesis platforms offers numerous advantages.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. mdpi.comresearchgate.netbeilstein-journals.orgnih.govrsc.org The synthesis of active pharmaceutical ingredients has been successfully demonstrated using this technology. beilstein-journals.org

Automated Synthesis: Robotic platforms can be used to perform high-throughput screening of reaction conditions, enabling the rapid optimization of synthetic routes. nih.govwikipedia.org This approach can also facilitate the automated synthesis of libraries of this compound derivatives for biological screening. nih.gov

| Technology | Key Benefits |

| Flow Chemistry | Enhanced safety, improved scalability, better process control |

| Automated Synthesis | High-throughput screening, rapid optimization, library synthesis |

Application in Emerging Areas of Chemical Research Beyond Traditional Medicinal Chemistry

While the pyrimidine scaffold is a cornerstone of medicinal chemistry, the unique properties of this compound may lend themselves to applications in other areas of chemical research. Future investigations should explore its potential in:

Materials Science: The nitrogen-rich pyrimidine ring could act as a ligand for the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or photophysical properties.

Agrochemicals: The structural motifs present in this compound are also found in some herbicides and fungicides. Its derivatives could be screened for potential applications in crop protection.

Catalysis: The amine group and the nitrogen atoms in the pyrimidine ring could serve as coordination sites for metal catalysts, or the molecule itself could act as an organocatalyst in various transformations.

Q & A

Basic Research Questions

What are the common synthetic routes for 5-Isopropylpyrimidin-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, a pyrimidine ring can be functionalized by reacting 4-chloro-5-methylpyrimidine with isopropylamine in ethanol or acetonitrile at 50–80°C . Key factors influencing yield include:

- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature control: Higher temperatures accelerate reactions but may increase side products.

- Catalysts: Acidic conditions (e.g., glacial acetic acid) promote imine formation in condensation routes .

Example Synthesis Protocol:

| Step | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| 1 | 4-chloro-5-methylpyrimidine + isopropylamine (EtOH, 70°C, 12h) | 85% | >95% | |

| 2 | Pyridine-4,5-diamine + aldehyde (reflux, acetic acid) | 72% | 90% |

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Methodological Answer:

- 1H-NMR : Look for NH2 protons (δ 5.5–6.5 ppm, broad singlet) and isopropyl group signals (δ 1.2–1.4 ppm, doublet for CH3; δ 3.8–4.2 ppm, septet for CH) .

- 13C-NMR : Pyrimidine carbons appear at δ 150–160 ppm; isopropyl carbons at δ 20–25 ppm (CH3) and δ 45–50 ppm (CH) .

- IR : NH2 stretching (3300–3500 cm⁻¹) and C=N absorption (1600–1650 cm⁻¹) confirm the pyrimidine core .

Example Spectral Data:

| Technique | Key Peaks | Structural Assignment | Reference |

|---|---|---|---|

| 1H-NMR | δ 6.2 (s, 2H) | NH2 protons | |

| IR | 3350 cm⁻¹ | NH2 stretch |

What are the recommended storage conditions and handling protocols for this compound?

Methodological Answer:

- Storage : Store in airtight containers at room temperature (RT) away from light and moisture. Avoid prolonged exposure to oxygen to prevent degradation .

- Handling : Use PPE (gloves, safety goggles) and work in a fume hood. Contaminated gloves should be disposed of using protocols compliant with laboratory safety standards .

Advanced Research Questions

How can researchers optimize the synthesis of this compound derivatives to enhance selectivity for biological targets?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, CF3) at the 5-position to improve binding to kinase targets .

- Parallel Synthesis : Use combinatorial chemistry to generate derivatives with varied substituents (e.g., arylthiophene or fluorinated groups) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate enantiomers or regioisomers .

Example Derivative Screening:

| Derivative | Modification | Biological Activity (IC50) | Reference |

|---|---|---|---|

| 5-Fluoro | Increased polarity | 12 nM (kinase inhibition) | |

| Thieno[2,3-d]pyrimidine | Enhanced π-stacking | 8 nM (anticancer) |

What strategies resolve contradictions in spectroscopic data when characterizing novel analogs?

Methodological Answer:

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., distinguishing 4- vs. 5-substitution) .

- 2D NMR : HSQC and HMBC experiments correlate protons with carbons to confirm connectivity in complex analogs .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas when isotopic patterns conflict with expected structures .

Case Study : Discrepancies in NH2 proton signals were resolved via X-ray crystallography, confirming hydrogen bonding with chloro substituents .

What in vitro/in vivo models are appropriate for initial biological screening of this compound?

Methodological Answer:

- In Vitro :

- In Vivo :

Example Toxicity Data:

| Dose (mg/kg) | Mortality Rate | Organ Toxicity | Reference |

|---|---|---|---|

| 150 | 10% | Mild hepatic | |

| 200 | 40% | Renal necrosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.